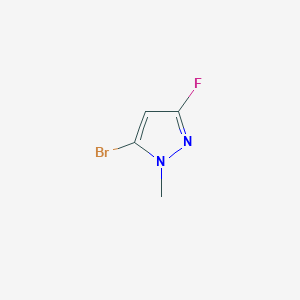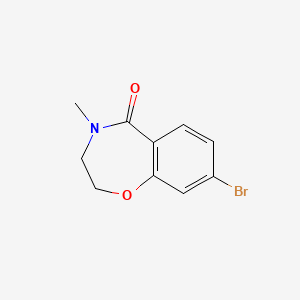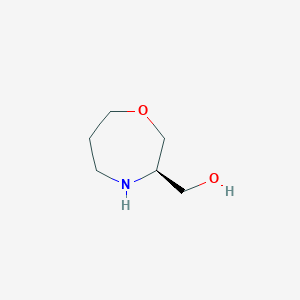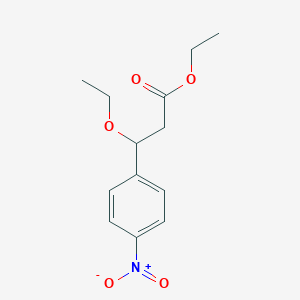![molecular formula C7H13ClFNO B13895100 (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B13895100.png)
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-3-azabicyclo[311]heptan-1-yl)methanol;hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a 3-azabicyclo[311]heptane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride typically involves the following steps:
Formation of the 3-azabicyclo[3.1.1]heptane core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the hydroxymethyl group: This step involves the reaction of the intermediate with formaldehyde or other suitable reagents to introduce the hydroxymethyl group.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-fluorinated or methylated derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
- (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
- (5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
- (2-Azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
Uniqueness
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other research fields.
特性
分子式 |
C7H13ClFNO |
|---|---|
分子量 |
181.63 g/mol |
IUPAC名 |
(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-7-1-6(2-7,5-10)3-9-4-7;/h9-10H,1-5H2;1H |
InChIキー |
PHWXLOZAUJQMHT-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(CNC2)F)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine](/img/structure/B13895027.png)

![4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13895039.png)
![2-[Dimethyl(phenyl)silyl]ethanamine](/img/structure/B13895046.png)
![5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13895049.png)



![2-amino-4-({1-[(carboxymethyl)(1H-indol-3-yl)carbamoyl]-2-(methylsulfanyl)ethyl}carbamoyl)butanoic acid](/img/structure/B13895067.png)
![tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate](/img/structure/B13895076.png)

